molecular formula C11H22N2O B7478089 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone

1-(4-Pentan-3-ylpiperazin-1-yl)ethanone

Cat. No.: B7478089
M. Wt: 198.31 g/mol
InChI Key: NDVXWHIVXJDSBS-UHFFFAOYSA-N
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Description

1-(4-Pentan-3-ylpiperazin-1-yl)ethanone is a piperazine-derived compound featuring a ketone group (ethanone) and a pentan-3-yl substituent on the piperazine ring. The pentan-3-yl group introduces hydrophobic characteristics, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

1-(4-pentan-3-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-11(5-2)13-8-6-12(7-9-13)10(3)14/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVXWHIVXJDSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs like and improve enzyme inhibition but may reduce solubility.

Pharmacological and Physicochemical Properties

A. Enzyme Inhibition
  • Acetylcholinesterase (AChE): 2-(2-(4-Benzylpiperazin-1-yl)ethanone shows moderate AChE inhibition, suggesting piperazine’s role in targeting catalytic sites .
  • CYP51: Pyridine derivatives (e.g., ) inhibit Trypanosoma cruzi growth via non-azolic CYP51 inhibition, highlighting the importance of aromatic substituents .
B. Antimicrobial Activity
C. Binding Affinity
  • Hydrophobic groups (e.g., adamantane in ) enhance binding to rigid receptors, while polar groups (e.g., hydroxyl in ) improve solubility but reduce membrane permeability.

Spectral and Analytical Characterization

  • FT-IR and NMR: Piperazinyl ethanones are characterized by carbonyl stretches near 1650–1700 cm⁻¹ (C=O) and piperazine ring protons at δ 2.5–3.5 ppm in ¹H NMR .
  • HSQC : Used to confirm connectivity in tetrazole derivatives (e.g., ).

Structure-Activity Relationship (SAR) Trends

Hydrophobic Substituents : Adamantane () or pentan-3-yl groups enhance lipid solubility and CNS penetration.

Electron-Deficient Aromatics : Nitro or chloro groups () improve enzyme inhibition but may require formulation adjustments for solubility.

Hybrid Structures : Tetrazole () or indole () hybrids expand biological targeting, though synthetic complexity increases.

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